4-acetyl-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-4-26-12-11-23-18-10-5-14(2)13-19(18)27-21(23)22-20(25)17-8-6-16(7-9-17)15(3)24/h5-10,13H,4,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWUDDFZAAQHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromoacetate in the presence of a base such as potassium carbonate.
Acetylation: The acetyl group can be introduced by reacting the intermediate with acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Final Product: The final product is obtained by coupling the benzothiazole intermediate with 4-acetylbenzoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole core, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
4-acetyl-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with various biological targets.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-acetyl-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets in biological systems. The benzothiazole core is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Core Benzothiazole Derivatives
- 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide (): Structural Differences: Replaces the 4-acetylbenzamide group with a 4-methoxybenzenesulfonamide. The methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing acetyl group in the target compound .
N-[(2Z,4Z)-4-Benzylidene-6-chloro-dihydropyrido[2,3-d][1,3]thiazin-2-ylidene]benzamide ():
Benzamide-Based Analogues
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
- Structural Differences : Lacks the benzothiazole ring but shares the benzamide core. The hydroxyl and dimethyl groups provide polar and steric bulk, contrasting with the acetyl and ethoxyethyl groups in the target compound.
- Implications : The N,O-bidentate directing group in this analogue supports metal coordination, suggesting the target compound’s acetyl group may similarly facilitate catalytic applications .
3-(Benzimidazol-2-ylthio)-N-(2,4-dinitrophenyl)benzamide ():
Spectroscopic and Crystallographic Analysis
- Spectral Data : The acetyl carbonyl in the target compound would exhibit a distinct IR stretch (~1680–1700 cm⁻¹) compared to sulfonamide (~1300–1350 cm⁻¹) or nitro groups (~1520 cm⁻¹) in analogues .
- Crystallography : Programs like SHELXL () and WinGX () are critical for resolving the Z-configuration of the imine bond and anisotropic displacement parameters. The ethoxyethyl group’s flexibility may result in disordered crystal packing, contrasting with rigid analogues like ’s chloropyridothiazine .
Solubility and Stability
- The ethoxyethyl group in the target compound enhances hydrophilicity compared to purely aromatic analogues (e.g., ). However, the acetyl group may reduce aqueous solubility relative to sulfonamides () .
Biological Activity
4-acetyl-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound that has attracted attention due to its complex structure and potential biological activities. The benzothiazole moiety is particularly notable for its diverse pharmacological properties, making this compound a candidate for various therapeutic applications.
Chemical Structure
The chemical structure of 4-acetyl-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 4-acetyl-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide |
| Molecular Formula | C21H22N2O3S |
| Molecular Weight | 378.48 g/mol |
| InChI Key | InChI=1S/C21H22N2O3S/c1-4-26-12-11... |
Biological Activity Overview
Preliminary studies indicate that 4-acetyl-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibits several biological activities:
- Antimicrobial Properties : The compound shows potential antimicrobial activity against various bacterial strains.
- Anticancer Activity : Research suggests that it may inhibit the proliferation of cancer cells, although detailed mechanisms remain to be elucidated.
- CNS Activity : Similar compounds have been evaluated for anticonvulsant and neuroprotective effects, indicating possible central nervous system interactions.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to benzothiazole derivatives:
Study 1: Anticonvulsant Activity
A series of 1,3-benzothiazol-2-yl benzamides were synthesized and evaluated for anticonvulsant activity. The study found that many compounds exhibited significant anticonvulsant effects without neurotoxicity, suggesting a favorable safety profile for benzothiazole derivatives in CNS applications .
Study 2: Antimicrobial Screening
A screening assay was conducted to evaluate the antimicrobial properties of various benzothiazole derivatives. Results indicated that certain derivatives had potent activity against Gram-positive and Gram-negative bacteria, supporting the potential use of 4-acetyl-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide in treating bacterial infections.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications to the benzothiazole core or substituents like the ethoxyethyl group can significantly influence their pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
